3-Thiophenecarboxaldehyde
Overview
Description
3-Thiophenecarboxaldehyde, also known as thiophene-3-carboxaldehyde, is an organic compound with the molecular formula C₅H₄OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is characterized by the presence of an aldehyde group (-CHO) attached to the third carbon atom of the thiophene ring. It is a yellow to brown liquid with a distinct odor and is used in various chemical synthesis processes .
Biochemical Analysis
Biochemical Properties
It is known that this compound has been used in the synthesis of series of 4-substituted 2-thiophenesulfonamides . This suggests that 3-Thiophenecarboxaldehyde may interact with enzymes, proteins, and other biomolecules in the process of these reactions.
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Thiophenecarboxaldehyde can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the formyl group at the desired position . Another method involves the oxidation of 3-methylthiophene using reagents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂) under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of 3-methylthiophene using environmentally friendly oxidizing agents. The reaction is typically carried out in the presence of an organic solvent at elevated temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Thiophenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-thiophenecarboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol, 3-thiophenemethanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 3-Thiophenecarboxylic acid
Reduction: 3-Thiophenemethanol
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
3-Thiophenecarboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-thiophenecarboxaldehyde and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit enzymes such as carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues . The aldehyde group can also form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
3-Thiophenecarboxaldehyde can be compared with other similar compounds, such as:
2-Thiophenecarboxaldehyde: Similar structure but with the aldehyde group at the second position. It exhibits different reactivity and applications.
3-Furancarboxaldehyde: Contains an oxygen atom in the ring instead of sulfur. It has different chemical properties and uses.
Pyrrole-2-carboxaldehyde: Contains a nitrogen atom in the ring.
Uniqueness: this compound is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties and reactivity compared to oxygen or nitrogen-containing heterocycles .
Properties
IUPAC Name |
thiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4OS/c6-3-5-1-2-7-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIGKSZIQCTIJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060098 | |
Record name | 3-Thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
498-62-4 | |
Record name | 3-Thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenecarboxaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thiophenecarboxaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Thiophenecarboxaldehyde | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Thiophenecarboxaldehyde?
A1: The molecular formula of this compound is C5H4OS, and its molecular weight is 112.17 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound exhibits characteristic peaks in various spectroscopic analyses:
- 1H NMR: Displays chemical shift non-equivalence of the diastereotopic methyl ester groups in its derivatives. []
- 13C NMR: Shows characteristic shifts for the aldehyde carbon and the thiophene ring carbons. [, ]
- IR: Exhibits absorption bands indicative of the aldehyde group (C=O stretch) and the thiophene ring. [, , ]
Q3: Does this compound exist in different conformations?
A3: Yes, this compound exists primarily as two conformers: S,O-syn and S,O-anti, referring to the orientation of the aldehyde group relative to the sulfur atom in the thiophene ring. The S,O-anti conformer is generally more stable. Low-temperature 13C NMR studies have been used to determine the energy barriers between these conformers. []
Q4: How is this compound used in organic synthesis?
A4: this compound serves as a versatile building block in organic synthesis, particularly for constructing:
- Thienothiophenes: It reacts with ethyl 2-sulfanylacetate or 2-sulfanylacetamide to yield various thienothiophenes. []
- Thieno[2,3-c]pyrroles: It undergoes a three-component reaction with amines and thiols to form tri-substituted thieno[2,3-c]pyrroles. []
- Furo- or Thienoquinolines: Sequential imination and palladium-catalyzed direct arylation reactions with 2-haloanilines yield these heterocycles. []
- Chalcones: Condensation reactions with hydroxy-nitroacetophenones result in thienylchalcones. []
- Oxazol-5-ones: It reacts with aryl glycine intermediates via the Erlenmeyer reaction to form fluorescent thiophene-based oxazol-5-ones. []
- Biotinylated Polymers: It serves as a co-monomer in the synthesis of biotinylated copolymers, like poly(3-undecylthiophene-co-3-thiophenecarboxaldehyde) 6-biotinamidohexanohydrazone, for surface immobilization applications. [, ]
Q5: Can this compound undergo coupling reactions?
A5: Yes, this compound participates in various coupling reactions:
- Samarium Diiodide-Mediated Coupling: It undergoes self- and cross-coupling reactions at the 2-position in the presence of samarium diiodide. []
- Palladium-Catalyzed Coupling: It reacts with 2-tributylstannyl-3-thiophenecarboxaldehyde and tert-butyl-N-(orthohalothienyl)carbamates to synthesize dithienopyridines. []
Q6: Can this compound be used in the synthesis of biologically active compounds?
A6: Yes, this compound serves as a starting material for synthesizing:
- Glycosidic Derivatives of Epipodophyllotoxin: These derivatives, synthesized using this compound as a starting material, exhibit anti-tumor activity similar to VM26 and VP16-213. []
- Carbonic Anhydrase Inhibitors: 4-Substituted 2-thiophenesulfonamides, synthesized from this compound, have shown potent carbonic anhydrase II inhibitory activity in vitro. []
- Rhodium(III) and Iron(III) Complexes: Complexes incorporating this compound derivatives have shown telomerase inhibition and pro-apoptotic activity in SK-OV-3/DDP cells. []
Q7: Have computational methods been applied to study this compound?
A7: Yes, computational chemistry has been used to:
- Study Conformational Stability: Density functional theory calculations have been employed to investigate the conformational preferences and rotational barriers of this compound. []
- Investigate Solid-State Reactivity: Packing-density maps and potential-energy maps have been used to understand hydrogen migration within crystals of 5-Nitro-3-thiophenecarboxaldehyde. []
Q8: What is known about the Structure-Activity Relationship (SAR) of this compound derivatives?
A8: SAR studies have revealed that:
- Substituent Effects on Biological Activity: In glycosidic derivatives of epipodophyllotoxin, the presence of a free 4'-OH group enhances VM26-like activity. Different substituents on the acetal or ketal group significantly impact activity. []
- Substituent Effects on Carbonic Anhydrase Inhibition: Specific 4-substitutions on 2-thiophenesulfonamides derived from this compound lead to potent nanomolar inhibition of carbonic anhydrase II. []
Q9: Has this compound been used in materials science?
A9: Yes, this compound plays a crucial role in creating a chemiluminescence-based biosensor. [] It is incorporated into a biotinylated undecylthiophene copolymer bioconjugate, enabling the immobilization of alkaline phosphatase onto a glass surface. This assembly detects organophosphorus pesticides by measuring changes in enzyme-mediated chemiluminescence. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.